2-chloro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide
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Overview
Description
Synthesis Analysis
Benzamides, such as “2-chloro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide”, can be prepared through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is green, rapid, mild, and highly efficient .Molecular Structure Analysis
The molecule contains a total of 38 bond(s). There are 19 non-H bond(s), 7 multiple bond(s), 5 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 secondary amide(s) (aromatic), 1 hydroxyl group(s), and 1 secondary alcohol(s) .Chemical Reactions Analysis
The compound can participate in various chemical reactions. For instance, it can be involved in catalytic amide-forming reactions .Physical and Chemical Properties Analysis
The molecular formula of “this compound” is C15H22ClNO2S, with an average mass of 315.859 Da and a monoisotopic mass of 315.105988 Da .Scientific Research Applications
Overview
2-chloro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide, a compound with potential for various scientific applications, remains understudied in direct research. However, understanding its context and potential applications can be gleaned from related research on structurally similar compounds or those within the same functional group categories, such as benzamides and chlorinated organics. These compounds have been explored for a range of applications, from pharmacological interventions to environmental assessments.
Pharmacological Properties and Clinical Use
Benzamides, including metoclopramide, are notable for their gastrointestinal motility-enhancing effects. These compounds improve gastro-intestinal diagnostics, treat vomiting, and facilitate procedures such as endoscopy and radiological identification of intestinal lesions (Pinder et al., 2012). Their mechanism involves enhancing gastric emptying and intestinal motility, highlighting the therapeutic potential of benzamides in gastroenterology.
Environmental Presence and Toxicology
Chlorinated organics, including parabens and benzophenones, have been extensively studied for their environmental occurrence, fate, and toxicological effects. These studies shed light on the behavior of chlorinated compounds like this compound in aquatic environments. For instance, parabens, as esters of para-hydroxybenzoic acid, demonstrate ubiquity in surface water and sediments due to their extensive use and continuous environmental introduction (Haman et al., 2015). Such insights are crucial for understanding the environmental impact and potential ecological risks associated with the use of chlorinated benzamides.
Potential Therapeutic Applications
The exploration of benzamides in therapeutics, particularly as antipsychotic agents and in managing conditions such as epilepsy, highlights a broad spectrum of potential applications for related compounds. Zonisamide, a benzisoxazole derivative, has proven efficacy in treating partial and generalized seizures, demonstrating the potential of benzamide derivatives in neurology (Peters & Sorkin, 1993). This suggests that compounds like this compound could be explored for similar neuroprotective or anticonvulsant properties.
Safety and Hazards
The safety data sheet for benzamide, a related compound, indicates that it is harmful if swallowed and suspected of causing genetic defects . It is recommended to obtain special instructions before use, do not handle until all safety precautions have been read and understood, use personal protective equipment as required, and wash face, hands, and any exposed skin thoroughly after handling .
Properties
IUPAC Name |
2-chloro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO2/c1-14(2,3)12(17)8-9-16-13(18)10-6-4-5-7-11(10)15/h4-7,12,17H,8-9H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJBPEWGHWGFXNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CCNC(=O)C1=CC=CC=C1Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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